molecular formula C14H23NO5S B14283455 N-Acetyl-S-(5-oxo-2-pentyloxolan-3-yl)-L-cysteine CAS No. 158822-71-0

N-Acetyl-S-(5-oxo-2-pentyloxolan-3-yl)-L-cysteine

Cat. No.: B14283455
CAS No.: 158822-71-0
M. Wt: 317.40 g/mol
InChI Key: XHJGEONULAHMQH-UNXYVOJBSA-N
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Description

N-Acetyl-S-(5-oxo-2-pentyloxolan-3-yl)-L-cysteine (CAS: 146764-24-1) is a mercapturic acid derivative formed via the conjugation of glutathione with reactive electrophiles. Its structure includes a tetrahydrofuran ring substituted with a pentyl chain and a hydroxyl group (IUPAC name: N-Acetyl-S-(tetrahydro-5-hydroxy-2-pentyl-3-furanyl)-L-cysteine). The molecular formula is C₁₄H₂₅NO₅S, with a molecular weight of 319.417 g/mol . This compound is a biomarker of lipid peroxidation, specifically derived from 4-hydroxy-2-nonenal (4-HNE), a reactive aldehyde generated during oxidative stress. Its detection in biological samples reflects cellular damage caused by free radicals and is associated with pathologies such as neurodegenerative diseases and atherosclerosis .

Properties

CAS No.

158822-71-0

Molecular Formula

C14H23NO5S

Molecular Weight

317.40 g/mol

IUPAC Name

(2R)-2-acetamido-3-(5-oxo-2-pentyloxolan-3-yl)sulfanylpropanoic acid

InChI

InChI=1S/C14H23NO5S/c1-3-4-5-6-11-12(7-13(17)20-11)21-8-10(14(18)19)15-9(2)16/h10-12H,3-8H2,1-2H3,(H,15,16)(H,18,19)/t10-,11?,12?/m0/s1

InChI Key

XHJGEONULAHMQH-UNXYVOJBSA-N

Isomeric SMILES

CCCCCC1C(CC(=O)O1)SC[C@@H](C(=O)O)NC(=O)C

Canonical SMILES

CCCCCC1C(CC(=O)O1)SCC(C(=O)O)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-S-(5-oxo-2-pentyloxolan-3-yl)-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the 5-oxo-2-pentyloxolan-3-yl group. Common reagents used in these reactions include acetic anhydride for acetylation and specific oxo-pentyloxolan derivatives for the subsequent steps. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using automated reactors. These methods are optimized for yield and purity, often involving multiple purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-S-(5-oxo-2-pentyloxolan-3-yl)-L-cysteine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential role in cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Acetyl-S-(5-oxo-2-pentyloxolan-3-yl)-L-cysteine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological activities, such as enzyme inhibition or activation, and influence cellular processes. The exact molecular targets and pathways depend on the specific context of its application.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Mercapturic Acids

Compound Name (IUPAC) CAS Number Molecular Formula Parent Compound Metabolic Source Biological Significance
N-Acetyl-S-(5-oxo-2-pentyloxolan-3-yl)-L-cysteine 146764-24-1 C₁₄H₂₅NO₅S 4-Hydroxy-2-nonenal Lipid peroxidation Oxidative stress biomarker
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (DHBMA) 144889-50-9 C₉H₁₇NO₅S 1,3-Butadiene Tobacco smoke, plant combustion VOC exposure biomarker
N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CYMA) 74514-75-3 C₈H₁₂N₂O₃S Acrylonitrile Industrial plastics/rubber Industrial toxicity marker
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (3HPMA) 14369-42-7 C₈H₁₅NO₄S Acrolein Combustion (e.g., cooking oil) Cardiovascular risk indicator
N-Acetyl-S-(4-hydroxy-2-butenyl)-L-cysteine (MHBMA) 144889-51-0 C₉H₁₅NO₄S Crotonaldehyde Cigarette smoke, exhaust fumes VOC exposure biomarker
N-Acetyl-S-(3-amino-3-oxopropyl)-L-cysteine (AAMA) 81690-92-8 C₈H₁₄N₂O₄S Acrylamide Fried/baked foods Neurotoxicity biomarker

Structural Differences and Implications

  • Target Compound : The 5-oxo-2-pentyloxolan-3-yl group introduces a cyclic ether (tetrahydrofuran) with a hydroxyl and pentyl chain, enhancing lipophilicity. This structure aligns with its origin from 4-HNE, a lipid-derived aldehyde .
  • DHBMA: Features a linear 3,4-dihydroxybutyl chain, increasing polarity and urinary excretion efficiency. Associated with 1,3-butadiene, a carcinogen in tobacco smoke .
  • CYMA: Contains a 2-cyanoethyl group, imparting high reactivity due to the nitrile moiety. Derived from acrylonitrile, a toxin in synthetic rubber production .
  • 3HPMA : A short 3-hydroxypropyl substituent makes it highly water-soluble. Its parent compound, acrolein, is a respiratory irritant linked to cardiovascular disease .

Metabolic Pathways and Biomarker Utility

  • Target Compound : Generated during lipid peroxidation , it serves as a specific biomarker for oxidative damage in chronic diseases (e.g., diabetes, Alzheimer’s) .
  • DHBMA and 3HPMA : Both are metabolites of volatile organic compounds (VOCs). DHBMA is elevated in tobacco users, while 3HPMA correlates with acrolein exposure from cooking or smoking .
  • AAMA : A urinary metabolite of acrylamide, a neurotoxin in processed foods. Its levels reflect dietary exposure and metabolic activation of acrylamide .

Research Findings and Health Associations

  • Oxidative Stress : The target compound’s association with 4-HNE links it to neurodegenerative pathologies. Elevated levels are observed in Alzheimer’s patients .
  • Cardiovascular Risks : 3HPMA and MHBMA are positively correlated with altered serum lipid profiles (e.g., elevated LDL cholesterol), suggesting a role in atherosclerosis .
  • Industrial Toxicity : CYMA and CMEMA (N-acetyl-S-(3-carboxy-2-propyl)-L-cysteine) are biomarkers for occupational exposure to acrylonitrile and ethyl methacrylate, respectively .

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